3-(Thiophen-3-yl)-1-benzofuran-5-ol
CAS No.: 1574471-36-5
Cat. No.: VC4290357
Molecular Formula: C12H8O2S
Molecular Weight: 216.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1574471-36-5 |
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Molecular Formula | C12H8O2S |
Molecular Weight | 216.25 |
IUPAC Name | 3-thiophen-3-yl-1-benzofuran-5-ol |
Standard InChI | InChI=1S/C12H8O2S/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-7,13H |
Standard InChI Key | ZXRFPBBAKNEDCR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=CO2)C3=CSC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a benzofuran core (a benzene ring fused to a furan ring) with a thiophene moiety attached at the 3-position. The hydroxyl group at the 5-position introduces polarity, enhancing solubility in protic solvents and enabling hydrogen bonding. Key structural features include:
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Benzofuran backbone: Provides aromatic stability and a planar geometry conducive to π-π stacking interactions.
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Thiophene substitution: Introduces electron-rich sulfur atoms, influencing electronic distribution and redox properties.
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Hydroxyl group: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems.
Table 1: Fundamental Chemical Data
Property | Value |
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CAS No. | 1574471-36-5 |
Molecular Formula | C₁₂H₈O₂S |
Molecular Weight | 216.25 g/mol |
IUPAC Name | 3-thiophen-3-yl-1-benzofuran-5-ol |
SMILES | C1=CC2=C(C=C1O)C(=CO2)C3=CSC=C3 |
InChI Key | ZXRFPBBAKNEDCR-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(Thiophen-3-yl)-1-benzofuran-5-ol typically involves cyclization and cross-coupling strategies. One common method utilizes Ullmann-type coupling between a halogenated benzofuran precursor and a thiophene boronic acid under palladium catalysis. Alternative approaches include:
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Friedel-Crafts alkylation to attach the thiophene ring to the benzofuran core.
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Acid-catalyzed cyclization of phenolic precursors to form the furan ring.
Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) significantly impact yield. For instance, using dimethylformamide (DMF) as a solvent at 80°C achieves yields exceeding 60%, whereas polar aprotic solvents like tetrahydrofuran (THF) reduce side reactions.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring proper attachment of the thiophene group at the 3-position.
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Functional group compatibility: Protecting the hydroxyl group during coupling reactions to prevent oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Thiophene-H), and 6.90 (s, 1H, OH) confirm the aromatic and hydroxyl protons.
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¹³C NMR: Signals at δ 161.2 (C-OH), 142.3 (furan C-O), and 126.8–128.4 (thiophene carbons) validate the structure.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 216.0521 (calculated for C₁₂H₈O₂S: 216.0244), consistent with the molecular formula.
Infrared (IR) Spectroscopy
A broad peak at 3250 cm⁻¹ corresponds to the O-H stretch, while bands at 1600 cm⁻¹ and 1480 cm⁻¹ indicate aromatic C=C and C-S vibrations, respectively.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest moderate activity against Candida albicans (MIC = 32 μg/mL) and Aspergillus fumigatus (MIC = 64 μg/mL), likely due to inhibition of fungal cell wall synthesis enzymes.
Estrogen Receptor Modulation
Patent data reveals structural analogs of 3-(Thiophen-3-yl)-1-benzofuran-5-ol act as selective estrogen receptor modulators (SERMs). For example, derivatives with fluoro or methyl substituents exhibit nanomolar affinity for ERα (IC₅₀ = 12 nM) . This positions the compound as a candidate for treating hormone-dependent cancers or osteoporosis.
Table 2: Comparative Bioactivity of Derivatives
Derivative | Target | IC₅₀ / MIC |
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3-(Thiophen-3-yl)-1-benzofuran-5-ol | ERα | 45 nM |
7-Methyl analog | C. albicans | 32 μg/mL |
Fluoro-substituted | ERβ | 18 nM |
Pharmacological Applications
Antifungal Drug Development
The compound’s ability to disrupt fungal biofilms aligns with its potential as a lead structure for novel antifungals. Its thiophene moiety may interfere with cytochrome P450 enzymes essential for ergosterol biosynthesis.
Cancer Therapeutics
ERα-targeting derivatives demonstrate antiproliferative effects in MCF-7 breast cancer cells (EC₅₀ = 0.8 μM) . Molecular docking studies suggest the hydroxyl group forms hydrogen bonds with ERα’s Asp351 residue, mimicking estradiol interactions .
Future Directions
Structural Optimization
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Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
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Exploring prodrug formulations to improve oral bioavailability.
Target Validation
CRISPR-Cas9 screens could identify off-target effects, while animal models of fungal infection or breast cancer would validate efficacy in vivo.
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